molecular formula C17H18O5 B052243 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl CAS No. 120666-35-5

2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl

Cat. No. B052243
M. Wt: 302.32 g/mol
InChI Key: LWCRGAVQIHCIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl (TMCB) is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMCB is a biphenyl derivative that has been synthesized through a multi-step process involving the reaction of biphenyl with various reagents.

Mechanism Of Action

The mechanism of action of 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl is not well understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl has been found to induce apoptosis in cancer cells, while having little effect on normal cells. 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl is its potent antitumor activity. This makes it a promising candidate for the development of new cancer treatments. Additionally, 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl has been found to exhibit low toxicity, suggesting that it may have fewer side effects than other cancer treatments. However, one of the limitations of 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl is that its mechanism of action is not well understood, which makes it difficult to optimize its use in the treatment of cancer.

Future Directions

There are several potential future directions for research involving 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl. One area of interest is the development of new cancer treatments that incorporate 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl. Additionally, further studies are needed to elucidate the mechanism of action of 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl, which may lead to the development of more effective cancer treatments. Other potential future directions include the use of 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl as a fluorescent probe in biological imaging and the investigation of its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl involves a multi-step process that begins with the reaction of biphenyl with n-butyllithium to form a lithium derivative. The lithium derivative is then reacted with methyl chloroformate to produce a carbomethoxy derivative. Further reaction of the carbomethoxy derivative with trimethyl orthoformate and hydrochloric acid results in the formation of 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl.

Scientific Research Applications

2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new pharmaceuticals. 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl has been found to exhibit potent antitumor activity, and several studies have investigated its use in the treatment of various types of cancer. Additionally, 2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl has been studied for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

120666-35-5

Product Name

2,3,4-Trimethoxy-4'-carbomethoxy-1,1'-biphenyl

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

methyl 4-(2,3,4-trimethoxyphenyl)benzoate

InChI

InChI=1S/C17H18O5/c1-19-14-10-9-13(15(20-2)16(14)21-3)11-5-7-12(8-6-11)17(18)22-4/h5-10H,1-4H3

InChI Key

LWCRGAVQIHCIDM-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C2=CC=C(C=C2)C(=O)OC)OC)OC

Other CAS RN

120666-35-5

synonyms

2,3,4-TCB
2,3,4-trimethoxy-4'-carbomethoxy-1,1'-biphenyl

Origin of Product

United States

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